
3-Bromo-5-(4-methylbenzyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(4-methylbenzyl)pyridine: is an organic compound with the molecular formula C13H12BrN and a molecular weight of 262.15 g/mol . This compound is characterized by a pyridine ring substituted with a bromine atom at the 3-position and a 4-methylbenzyl group at the 5-position. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-5-(4-methylbenzyl)pyridine typically involves the bromination of 5-(4-methylbenzyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions:
3-Bromo-5-(4-methylbenzyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (K2CO3, NaH).
Oxidation: m-CPBA, solvents (DCM, acetonitrile).
Reduction: LiAlH4, hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Corresponding substituted pyridines.
Oxidation: Pyridine N-oxides.
Reduction: Dehalogenated pyridines.
Aplicaciones Científicas De Investigación
Chemistry:
3-Bromo-5-(4-methylbenzyl)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology:
In biological research, this compound is used to study the effects of brominated pyridines on biological systems. It can be used as a ligand in the development of new drugs targeting specific enzymes or receptors .
Medicine:
Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of dyes, pigments, and other functional materials .
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(4-methylbenzyl)pyridine involves its interaction with specific molecular targets. The bromine atom and the pyridine ring can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to specific biological effects .
Comparación Con Compuestos Similares
- 3-Bromo-5-(4-chlorobenzyl)pyridine
- 3-Bromo-5-(4-fluorobenzyl)pyridine
- 3-Bromo-5-(4-methoxybenzyl)pyridine
Comparison:
Compared to its analogs, 3-Bromo-5-(4-methylbenzyl)pyridine is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance lipophilicity and potentially improve the compound’s ability to interact with hydrophobic pockets in biological targets .
Propiedades
Fórmula molecular |
C13H12BrN |
|---|---|
Peso molecular |
262.14 g/mol |
Nombre IUPAC |
3-bromo-5-[(4-methylphenyl)methyl]pyridine |
InChI |
InChI=1S/C13H12BrN/c1-10-2-4-11(5-3-10)6-12-7-13(14)9-15-8-12/h2-5,7-9H,6H2,1H3 |
Clave InChI |
TYZSLCKCLJCBRM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC2=CC(=CN=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


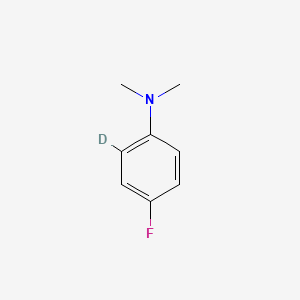
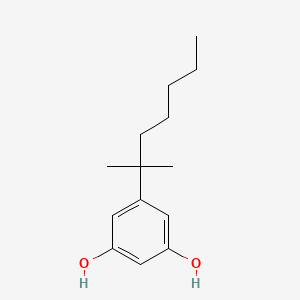
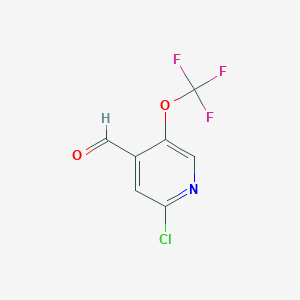

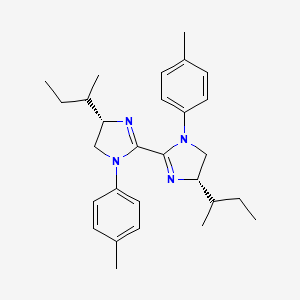


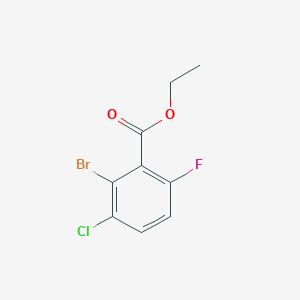

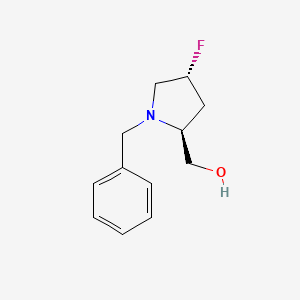
![methyl 2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B14026159.png)
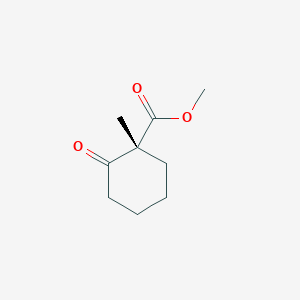

![(R)-4-(Boc-amino)-1-[4-(1-piperazinylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B14026176.png)
